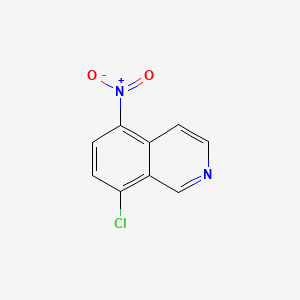
2-Bromo-5-chloro-3-fluorotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Medical Intermediates
"2-Bromo-5-chloro-3-fluorotoluene" is a crucial intermediate in the synthesis of medical compounds. For example, it has been used in the preparation of 2-Bromo-6-fluorotoluene, a significant medical intermediate, through a series of reactions including diazonium salt substitution, reduction, and the Schiemann reaction, demonstrating its versatility in synthesizing halogenated compounds (Li Jiang-he, 2010).
Studies on Halogen-containing Benzenes
Research on halogen-containing benzenes, such as this compound, has shown their ability to form stable benzenium ions in specific conditions. This property is instrumental in understanding the reactivity and stability of halogenated aromatic compounds in various chemical environments (D. M. Brouwer, 2010).
Molecular Structure Analysis
The compound has also been the subject of molecular structure analysis, where techniques like microwave spectroscopy and quantum chemistry were employed to study its internal rotation and halogen nuclear quadrupole coupling. Such studies are crucial for the development of new materials and the improvement of analytical methods (K. Nair et al., 2020).
Chemoselective Amination
"this compound" serves as a key reactant in chemoselective amination processes, highlighting its importance in constructing nitrogen-containing molecules, which are prevalent in pharmaceuticals and agrochemicals (Bryan W Stroup et al., 2007).
Future Directions
properties
IUPAC Name |
2-bromo-5-chloro-1-fluoro-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGCZQFQADYULL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B597077.png)
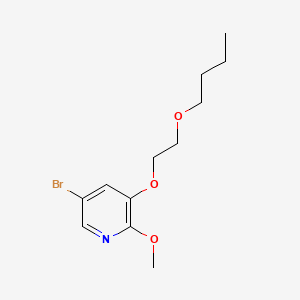
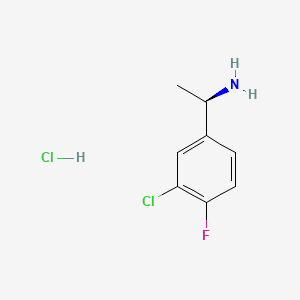
![4-Nitro-Z-Gly-Cys(7-nitro-benzo[2,1,3]oxadiazol-4-yl)-Gly-OH](/img/no-structure.png)
![6'-Methoxy-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B597085.png)

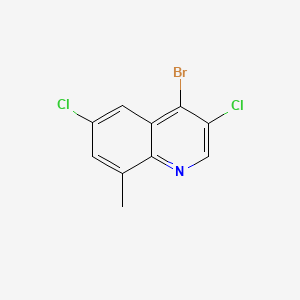
![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B597088.png)
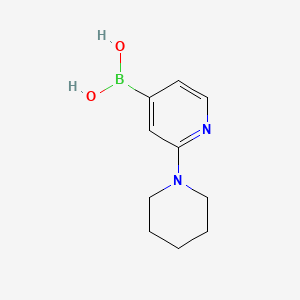

![7-Chloro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597095.png)
